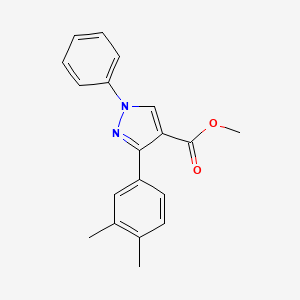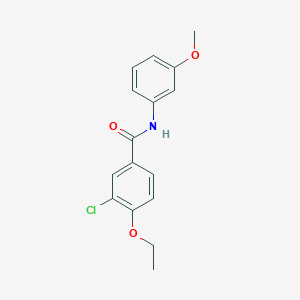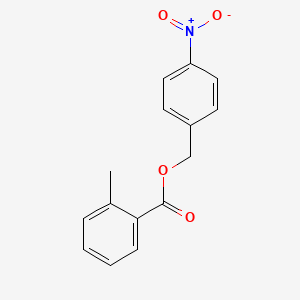![molecular formula C11H16BrN3S B5766052 N-(4-bromophenyl)-N'-[2-(dimethylamino)ethyl]thiourea](/img/structure/B5766052.png)
N-(4-bromophenyl)-N'-[2-(dimethylamino)ethyl]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)-N'-[2-(dimethylamino)ethyl]thiourea, also known as DMABT, is a chemical compound that has been widely used in scientific research. It is a thiourea derivative that has shown promising results in various fields of study, including cancer research, neuroscience, and immunology.
Mecanismo De Acción
The mechanism of action of N-(4-bromophenyl)-N'-[2-(dimethylamino)ethyl]thiourea is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in cancer cell proliferation and neurotransmitter signaling. N-(4-bromophenyl)-N'-[2-(dimethylamino)ethyl]thiourea has also been shown to modulate the activity of immune cells, leading to the suppression of the immune response.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-N'-[2-(dimethylamino)ethyl]thiourea has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in cancer cell proliferation, leading to the suppression of tumor growth. N-(4-bromophenyl)-N'-[2-(dimethylamino)ethyl]thiourea has also been shown to modulate the activity of neurotransmitters in the brain, leading to the suppression of anxiety and depression. Additionally, N-(4-bromophenyl)-N'-[2-(dimethylamino)ethyl]thiourea has been shown to modulate the activity of immune cells, leading to the suppression of the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-bromophenyl)-N'-[2-(dimethylamino)ethyl]thiourea has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been shown to have a range of applications in various fields of study, making it a versatile compound. However, N-(4-bromophenyl)-N'-[2-(dimethylamino)ethyl]thiourea also has some limitations. It has been shown to have low solubility in water, which can make it difficult to use in some experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret results from experiments.
Direcciones Futuras
There are several future directions for research on N-(4-bromophenyl)-N'-[2-(dimethylamino)ethyl]thiourea. One area of research is to further elucidate its mechanism of action, which could lead to the development of more effective treatments for cancer, neurological disorders, and autoimmune diseases. Another area of research is to investigate the potential use of N-(4-bromophenyl)-N'-[2-(dimethylamino)ethyl]thiourea in combination with other compounds, which could lead to synergistic effects and improved treatment outcomes. Additionally, research could be conducted to investigate the potential use of N-(4-bromophenyl)-N'-[2-(dimethylamino)ethyl]thiourea in other fields of study, such as microbiology and biotechnology.
Métodos De Síntesis
N-(4-bromophenyl)-N'-[2-(dimethylamino)ethyl]thiourea can be synthesized by reacting 4-bromoaniline with N,N-dimethylethylenediamine in the presence of thiourea. The reaction takes place in a solvent such as ethanol or methanol, and the product is obtained after purification by recrystallization.
Aplicaciones Científicas De Investigación
N-(4-bromophenyl)-N'-[2-(dimethylamino)ethyl]thiourea has been extensively used in scientific research due to its diverse range of applications. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. N-(4-bromophenyl)-N'-[2-(dimethylamino)ethyl]thiourea has also been shown to modulate the activity of neurotransmitters in the brain, making it a potential treatment for neurological disorders such as depression and anxiety. Additionally, N-(4-bromophenyl)-N'-[2-(dimethylamino)ethyl]thiourea has been shown to have immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases.
Propiedades
IUPAC Name |
1-(4-bromophenyl)-3-[2-(dimethylamino)ethyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3S/c1-15(2)8-7-13-11(16)14-10-5-3-9(12)4-6-10/h3-6H,7-8H2,1-2H3,(H2,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKPJPCOGFFNAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=S)NC1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-3-[2-(dimethylamino)ethyl]thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

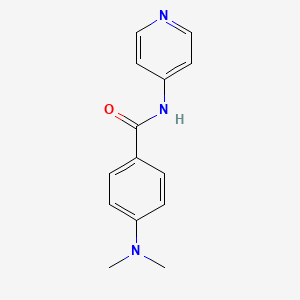
![2-methoxybenzaldehyde [4-(4-chlorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B5765981.png)
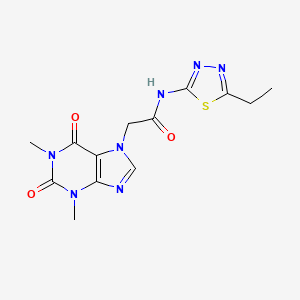
![2-[(3-chlorobenzyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5765989.png)
![4-fluorobenzaldehyde {6-[(3-methylphenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazone](/img/structure/B5766006.png)
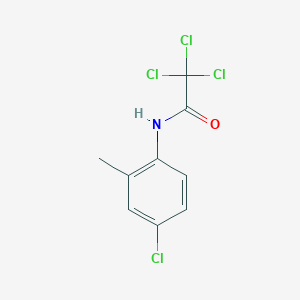
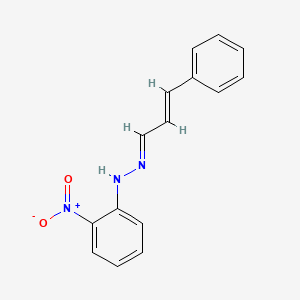
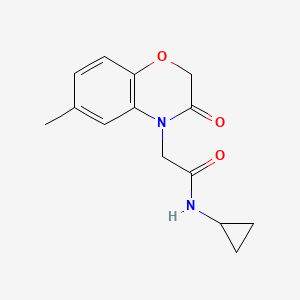
![N'-{[2-(2,4-dichlorophenoxy)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5766040.png)
![ethyl 1-[4-(acetylamino)benzyl]-4-piperidinecarboxylate](/img/structure/B5766049.png)
![1-isobutyl-7,7-dimethyl-2-(4-methylphenyl)-1,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidine-4-thione](/img/structure/B5766059.png)
